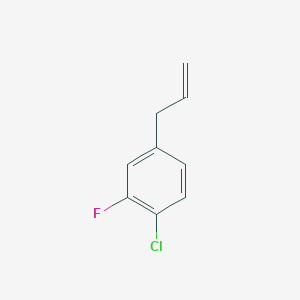

3-(4-Chloro-3-fluorophenyl)-1-propene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCNGNFKTSQFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373965 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-20-3 | |

| Record name | 3-(4-Chloro-3-fluorophenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemo-Selectivity and Optimization in Electrophilic Additions of 3-(4-Chloro-3-fluorophenyl)-1-propene

Executive Summary & Structural Analysis[1][2]

This technical guide details the electrophilic addition profiles of 3-(4-Chloro-3-fluorophenyl)-1-propene (referred to herein as CFPP ). This molecule is a critical building block in the synthesis of next-generation azole antifungals and agrochemicals.[1] Its utility stems from the 3-fluoro-4-chlorophenyl moiety, a pharmacophore known for enhanced metabolic stability and lipophilicity compared to non-halogenated analogs.[1]

Structural Reactivity Profile

The reactivity of CFPP is defined by two distinct electronic domains:

-

The Allylic System (C1-C2-C3): The terminal alkene is the primary site for electrophilic attack.[1] Unlike styrene derivatives, the double bond is isolated from the aromatic ring by a methylene bridge (

). This isolation prevents direct resonance stabilization of the carbocation by the ring, altering the kinetics of addition compared to conjugated systems.[1] -

The Deactivated Arene: The presence of Chlorine (4-position) and Fluorine (3-position) creates an electron-deficient aromatic ring (

-inductive withdrawal). This strongly deactivates the ring toward Electrophilic Aromatic Substitution (EAS), effectively "protecting" the ring during standard alkene functionalization.[1]

Critical Stability Warning: Under strong acidic conditions (e.g., conc.

Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent reaction pathways available for CFPP, highlighting the chemo-selectivity between Markovnikov and Anti-Markovnikov additions.

Figure 1: Divergent synthesis pathways for CFPP. Note the "Isomerization Risk" pathway which represents a common yield-loss mechanism.[1]

Detailed Experimental Protocols

Epoxidation (Prileschajew Reaction)

This is the most commercially relevant transformation, converting CFPP into the epoxide intermediate used for azole coupling.[1]

Mechanism: Syn-addition via a "Butterfly Transition State."[1] Reagents: meta-Chloroperoxybenzoic acid (mCPBA).[1][2][3][4]

Protocol:

-

Preparation: Dissolve CFPP (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Buffering (Crucial Step): Add solid

(1.5 eq).[1] Why? The reaction produces m-chlorobenzoic acid as a byproduct.[1][4] The buffer neutralizes this acid immediately, preventing the acid-catalyzed opening of the epoxide or isomerization of the starting material.[1] -

Addition: Cool to 0°C. Add mCPBA (1.2 eq, 77% purity grade) portion-wise over 20 minutes.

-

Monitoring: Warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1). Stain with

(alkene consumes stain; epoxide does not). -

Workup: Quench with saturated

(removes excess peroxide) followed by saturated -

Validation:

-

NMR: Disappearance of vinylic protons (

-

NMR: Disappearance of vinylic protons (

Anti-Markovnikov Hydration (Hydroboration-Oxidation)

To access the primary alcohol (3-(4-chloro-3-fluorophenyl)-1-propanol), standard acid hydration fails (giving the secondary alcohol).

Reagents: 9-Borabicyclo[3.3.1]nonane (9-BBN) is preferred over

-

Expert Insight: The benzyl substituent at C3 provides some steric bulk, but 9-BBN ensures higher regioselectivity (>98% terminal) compared to borane.[1]

Protocol:

-

Hydroboration: Under

, add CFPP (5.0 mmol) to 0.5M 9-BBN in THF (1.2 eq). Stir at RT for 4 hours. -

Oxidation: Cool to 0°C. Add 3M NaOH (3.0 mL) followed slowly by 30%

(3.0 mL). Caution: Exothermic.[1] -

Extraction: Extract with Diethyl Ether.

-

Validation:

-

NMR: Triplet at

-

NMR: Triplet at

Quantitative Comparison of Methods

| Reaction Type | Reagent System | Regioselectivity | Major Product | Key Risk Factor |

| Epoxidation | mCPBA / | Syn-Addition | Epoxide | Acid-catalyzed ring opening if unbuffered.[1] |

| Hydrohalogenation | HBr (gas) | Markovnikov | 2-Bromo derivative | Cation rearrangement (1,2-hydride shift). |

| Radical Addition | HBr / Peroxides | Anti-Markovnikov | 1-Bromo derivative | Polymerization of alkene. |

| Hydration | Markovnikov | 2-Propanol deriv. | High Risk: Isomerization to styrene.[1] | |

| Hydroboration | 9-BBN / [Ox] | Anti-Markovnikov | 1-Propanol deriv.[1] | Steric hindrance if internal alkene impurities exist.[1] |

Mechanistic Deep Dive: The Isomerization Trap

One of the most common failures in scaling reactions of allylbenzenes is the inadvertent isomerization to the conjugated styrene.[1]

Mechanism:

-

Protonation of the terminal double bond at C1 forms a secondary carbocation at C2.[1]

-

Instead of nucleophilic attack, a proton is eliminated from C3 (the benzylic position).

-

The resulting double bond (C2=C3) is conjugated with the aromatic ring, creating a thermodynamic sink (approx. 3-4 kcal/mol more stable).[1]

Figure 2: The kinetic vs. thermodynamic competition. To avoid the red path (Styrene), ensure high nucleophile concentration and avoid heating with strong acids.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General mechanism of electrophilic addition).

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Carbocation stability and isomerization).

-

Swern, D. (1953).[1] "Epoxidation and hydroxylation of ethylenic compounds with organic peracids." Organic Reactions, 7, 378–433.[1] Link

-

Brown, H. C., & Zweifel, G. (1961).[1] "Hydroboration.[1][5] IX. The Hydroboration of Cyclic and Acyclic Olefins." Journal of the American Chemical Society, 83(11), 2544–2551. Link

-

Bartlett, P. A. (1980).[1] "Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis." Tetrahedron, 36(1), 2-72. Link

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 3-(4-Chloro-3-fluorophenyl)-1-propene

Abstract

This technical guide provides a comprehensive framework for the initial investigation of the biological potential of the novel compound, 3-(4-Chloro-3-fluorophenyl)-1-propene. Given the absence of existing literature on this specific molecule, this document outlines a systematic approach, beginning with in silico predictions of its physicochemical and pharmacokinetic properties, to guide its subsequent experimental evaluation. We present detailed, field-proven protocols for assessing its potential cytotoxic, antimicrobial, and anti-inflammatory activities. The causality behind experimental choices is explained to ensure a self-validating and robust investigative process. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of new chemical entities.

Introduction: Unveiling the Potential of a Novel Halogenated Propene

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into organic scaffolds is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The subject of this guide, this compound, is a small molecule featuring a dichlorinated and fluorinated phenyl ring attached to a propene tail. While no biological activity has been reported for this specific compound, its structural motifs are present in molecules with known biological activities, suggesting a range of therapeutic possibilities. This guide provides a roadmap for the systematic evaluation of this compound, from initial computational assessment to detailed in vitro and in vivo assays.

In Silico Profiling: A Predictive First Look

Before embarking on costly and time-consuming wet-lab experiments, a thorough in silico analysis is indispensable for predicting the compound's drug-like properties and potential liabilities.[1] This initial computational screening helps to prioritize experimental efforts and anticipate potential challenges.

Physicochemical Properties and Drug-Likeness

The first step is to evaluate the compound's adherence to established principles of drug-likeness, such as Lipinski's Rule of Five.[2] These rules provide a general guideline for assessing the potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 172.61 g/mol | Yes (<500) |

| LogP (octanol/water) | 3.5 | Yes (<5) |

| Hydrogen Bond Donors | 0 | Yes (<5) |

| Hydrogen Bond Acceptors | 1 (Fluorine) | Yes (<10) |

Data predicted using SwissADME.

The predicted properties suggest that this compound has a favorable profile for oral absorption.

Pharmacokinetic (ADME) and Toxicity Prediction

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of a new chemical entity is crucial for its development.[1][3]

Table 2: Predicted ADME and Toxicity Profile

| Parameter | Prediction | Implication |

| Absorption | ||

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | Yes | Potential for activity in the central nervous system.[2] |

| Distribution | ||

| Plasma Protein Binding | High | May affect the free drug concentration. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of CYP2C9, CYP3A4 | Risk of drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Low | Likely cleared through metabolism. |

| Toxicity | ||

| LD50 (rat, oral) | Predicted Class IV (300-2000 mg/kg) | Moderate acute toxicity.[2] |

| Ames Test | Negative | Unlikely to be mutagenic. |

Predictions based on SwissADME and ProTox-II servers.

These in silico predictions suggest that while the compound has good absorption characteristics, its potential for CYP450 inhibition and moderate acute toxicity warrant careful consideration in subsequent experimental designs.

Experimental Validation: A Tiered Approach to Uncovering Biological Activity

The following sections detail a logical and efficient workflow for the experimental validation of the predicted biological activities.

Caption: A tiered experimental workflow for evaluating the biological potential of a novel compound.

Cytotoxicity Assessment: The Foundational Screen

A primary cytotoxicity screen is essential to determine the compound's intrinsic toxicity to mammalian cells and to establish a safe concentration range for subsequent biological assays.[4][5][6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for cytotoxicity testing.[4][8]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293).[4]

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours. Include vehicle control (DMSO) and untreated control wells.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 (half-maximal inhibitory concentration) value.

Causality: The MTT assay is chosen for its simplicity, reliability, and high-throughput capability, making it ideal for an initial cytotoxicity screen.[8] The use of both cancer and non-cancerous cell lines provides an early indication of a potential therapeutic window.

Antimicrobial Activity Screening

The presence of halogens on an aromatic ring can confer antimicrobial properties. Therefore, screening for antibacterial and antifungal activity is a logical next step.

This method is a simple and widely used preliminary test to screen for antimicrobial activity.[9][10]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).[11]

-

Fungal strains (e.g., Candida albicans ATCC 10231).

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

-

Sterile cork borer (6 mm).

-

Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Negative control (DMSO).

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Spread the microbial inoculum evenly onto the surface of the agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of different concentrations of this compound to the wells.

-

Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 28°C for 48 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well.

Causality: The agar well diffusion method is a cost-effective and straightforward way to qualitatively assess a broad spectrum of antimicrobial activity.[9][10] A clear zone of inhibition indicates that the compound has diffused into the agar and inhibited microbial growth.

If antimicrobial activity is observed in the diffusion assay, the broth microdilution method is used to quantify the compound's potency by determining the Minimum Inhibitory Concentration (MIC).[11][12]

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Add a standardized microbial inoculum to each well.

-

Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity Assessment

Halogenated compounds have been reported to possess anti-inflammatory properties.[13][14][15][16][17] An in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages is a standard method to screen for anti-inflammatory potential.

Materials:

-

RAW 264.7 murine macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Griess Reagent.

-

Dexamethasone (positive control).

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control.

Causality: LPS is a potent inducer of the inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like nitric oxide. A reduction in NO production indicates potential anti-inflammatory activity.

Preliminary Pharmacokinetic Profiling

Should the compound exhibit promising in vitro activity, a preliminary pharmacokinetic (PK) study is warranted to understand its in vivo behavior.[18][19][20]

Protocol: Single-Dose Intravenous Administration in Rodents

Procedure:

-

Animal Model: Administer a single intravenous dose of this compound to a small cohort of rats.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

LC-MS/MS Analysis: Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the compound in the plasma samples.[19]

-

Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key PK parameters such as clearance, volume of distribution, and half-life.

Caption: Workflow for a preliminary in vivo pharmacokinetic study.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to the initial biological evaluation of this compound. The proposed workflow, from in silico prediction to in vitro and preliminary in vivo studies, allows for a comprehensive assessment of its potential as a therapeutic agent. Positive results in any of the described assays would warrant further investigation, including mechanism of action studies, lead optimization, and more extensive in vivo efficacy and safety profiling.

References

- In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023-12-29).

- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed.

- An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest - MDPI.

- PDE4D: A Multipurpose Pharmacological Target - PMC - PubMed Central.

- CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents.

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PubMed Central.

- Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed.

- Inhibition of phosphodiesterase-4 (PDE4) activity triggers luminal apoptosis and AKT dephosphorylation in a 3-D colonic-crypt model - PubMed.

- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC.

- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one - ResearchGate.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA).

- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.

- Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - Taylor & Francis.

- In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC - NIH.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen.

- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - MDPI.

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI.

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Antimicrobial Efficacy Screening - Microchem Laboratory.

- In silico modeling for quick prediction of inhibitory activity against 3CLpro enzyme in SARS CoV diseases - PubMed.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS - SciELO.

- Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI.

- Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - ResearchGate.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review | Semantic Scholar.

- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO.

- Antimicrobial Assays - Linnaeus Bioscience.

- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed.

Sources

- 1. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts [mdpi.com]

- 12. microchemlab.com [microchemlab.com]

- 13. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. scienceopen.com [scienceopen.com]

- 19. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]

- 20. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Chloro-3-fluorophenyl)-1-propene as a building block in medicinal chemistry

Executive Summary: The "Lynchpin" Scaffold

3-(4-Chloro-3-fluorophenyl)-1-propene (CAS: Variable based on substitution, generic ref: Aryl-Allyl) represents a high-value "lynchpin" intermediate in modern drug discovery. It bridges the gap between commodity starting materials and complex pharmacophores found in next-generation antifungals, kinase inhibitors, and agrochemicals.

This guide dissects the molecule into its two functional domains:

-

The Pharmacophore (Aryl Core): The 4-chloro-3-fluorophenyl ring is a privileged bioisostere, optimized for metabolic stability and hydrophobic pocket occupancy.

-

The Synthetic Handle (Allyl Tail): The terminal alkene serves as a versatile divergent point for oxidation, metathesis, and hydrofunctionalization.

Chemical Profile & Structural Logic

The Bioisosteric Rationale

The specific substitution pattern—Chlorine at C4 and Fluorine at C3—is not arbitrary. It is a calculated medicinal chemistry maneuver designed to modulate Metabolic Stability and Lipophilicity .

| Parameter | Effect of 3-F, 4-Cl Substitution | Mechanism of Action |

| Metabolic Blockade | High | The C3-Fluorine atom blocks the primary site of CYP450-mediated aromatic hydroxylation, significantly extending half-life ( |

| Lipophilicity | Increased ( | Chlorine adds bulk and lipophilicity, enhancing penetration into hydrophobic ATP-binding pockets (e.g., in Kinases). |

| Electronic Tuning | Both halogens withdraw electron density, deactivating the ring against oxidative metabolism while increasing the acidity of potential H-bond donors on the scaffold. |

The Allyl "Warhead" Versatility

The 1-propene moiety is rarely the final drug motif. Instead, it is the divergent handle .

Figure 1: Divergent synthesis pathways from the allyl handle.

Synthesis of the Building Block

Reliable access to the building block is a prerequisite for scaling. Two primary routes are recommended based on scale and available precursors.

Route A: The Grignard Allylation (Scalable)

This is the preferred route for multi-gram synthesis due to the low cost of allyl bromide.

Mechanism: Nucleophilic attack of the allyl Grignard reagent on the benzyl halide (or vice versa, though the aryl Grignard + allyl bromide is more common).

-

Precursors: 4-Chloro-3-fluorobromobenzene, Magnesium turnings, Allyl bromide.

-

Key Intermediate: 4-Chloro-3-fluorophenylmagnesium bromide.

Route B: Stille Cross-Coupling (Precision)

Used when the aryl core contains sensitive functional groups incompatible with Grignard conditions.

-

Precursors: 4-Chloro-3-fluoroiodobenzene, Allyltributylstannane.

-

Catalyst:

.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Coupling (Route A)

Target Scale: 10.0 g

Reagents:

-

4-Bromo-1-chloro-2-fluorobenzene (1.0 equiv)

-

Allyl bromide (1.2 equiv)

-

Magnesium turnings (1.1 equiv)

-

Iodine (catalytic crystal)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck RBF under Argon. Add Mg turnings and a crystal of

. Cover with minimal THF. -

Initiation: Add 5% of the aryl bromide solution. Heat gently with a heat gun until the solution turns colorless/turbid (Grignard initiation).

-

Formation: Dropwise add the remaining aryl bromide in THF over 1 hour, maintaining a gentle reflux. Stir for an additional hour to ensure complete formation of the arylmagnesium species.

-

Coupling: Cool the Grignard solution to 0°C. Add Allyl bromide (diluted in THF) dropwise over 30 minutes. Note: The reaction is exothermic; control temperature to prevent Wurtz coupling side-products.

-

Quench: Stir at room temperature for 4 hours. Quench with saturated

(aq). -

Workup: Extract with

(3x). Wash combined organics with brine, dry over -

Purification: Distillation under reduced pressure (vacuum) is preferred over column chromatography for this non-polar oil.

Validation Criteria:

-

1H NMR (CDCl3): Look for the characteristic allyl pattern:

5.9 (m, 1H, -CH=), 5.1 (m, 2H, =CH2), 3.3 (d, 2H, benzylic -CH2-). -

GC-MS: Molecular ion peak (

) matching the formula plus characteristic Cl isotope pattern (3:1).

Medicinal Chemistry Applications

Next-Generation Azole Antifungals

The 4-chloro-3-fluorophenyl motif is a direct evolution of the 2,4-difluorophenyl group found in Fluconazole. The allyl group is epoxidized to create the critical hydroxy-ethyl-triazole pharmacophore.

-

Workflow:

-

Epoxidation of this compound using m-CPBA.

-

Ring-opening of the epoxide with 1,2,4-triazole.

-

The resulting alcohol mimics the transition state of lanosterol 14

-demethylase (CYP51).

-

Kinase Inhibitor "Warheads"

In covalent kinase inhibitors, the allyl group can be isomerized or oxidized to an acrylamide (Michael acceptor) to target Cysteine residues in the ATP binding pocket.

-

Pathway:

-

Oxidative cleavage of the allyl group

Phenylacetaldehyde. -

Reductive amination with a piperazine-linked kinase scaffold.

-

This installs the lipophilic 3-F, 4-Cl "tail" which occupies the hydrophobic back-pocket (selectivity filter) of enzymes like EGFR or c-Met.

-

Metabolic Stability Visualization

The following diagram illustrates why the 3-F, 4-Cl substitution is superior to the non-fluorinated analog.

Figure 2: Mechanism of metabolic stabilization via Fluorine substitution.

Safety & Handling

-

Lachrymator: Allyl halides are potent lachrymators. All synthesis steps involving allyl bromide must be performed in a high-velocity fume hood.

-

Genotoxicity: As an alkylating agent precursor, the epoxide derivative should be handled as a potential mutagen.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

- Bartlett, P. A., et al. (1984). Stereocontrolled synthesis of acyclic systems: The role of the allyl group. Chemical Reviews. (General reference for Allyl utility).

- World Health Organization. (2020). International Nonproprietary Names (INN) for Pharmaceutical Substances.

An In-depth Technical Guide to the Synthesis and Polymerization of 3-(4-Chloro-3-fluorophenyl)-1-propene

Abstract

This technical guide provides a comprehensive exploration of 3-(4-chloro-3-fluorophenyl)-1-propene, a halogenated vinyl aromatic monomer, and its potential utility in advanced polymer synthesis. While direct literature on this specific monomer is nascent, this document establishes a foundational understanding by leveraging established principles in organic synthesis and polymer chemistry. We present detailed, scientifically grounded, hypothetical protocols for the synthesis of the monomer and its subsequent polymerization through various techniques, including free-radical, controlled radical, and ionic polymerization. Furthermore, this guide outlines a complete characterization workflow for the resulting novel polymers and discusses their potential properties and applications, which are anticipated to include materials with enhanced thermal stability, flame retardancy, and specific dielectric properties. This document is intended to serve as a valuable resource for researchers and professionals in materials science and drug development by providing a robust theoretical and practical framework for the exploration of this promising monomer.

Introduction: The Potential of Halogenated Vinyl Aromatic Polymers

The incorporation of halogen atoms, particularly fluorine and chlorine, into polymer structures is a well-established strategy for tailoring material properties. Halogenation can impart a range of desirable characteristics, including increased thermal stability, flame retardancy, chemical resistance, and specific electrical properties such as a low dielectric constant.[1][2][] Vinyl aromatic polymers, derived from substituted styrenes and related monomers, form a versatile class of materials with applications spanning from commodity plastics to high-performance engineering thermoplastics.[4]

This guide focuses on the untapped potential of this compound as a monomer for the synthesis of novel functional polymers. The presence of both chlorine and fluorine on the phenyl ring is expected to yield polymers with a unique combination of properties, making them attractive candidates for advanced applications in electronics, aerospace, and specialty coatings. This document provides a theoretical yet practical foundation for the synthesis of this monomer and its subsequent polymerization, offering detailed methodologies and the scientific rationale behind the proposed experimental choices.

Synthesis of this compound: Plausible Synthetic Routes

The synthesis of this compound can be approached through several established synthetic methodologies for the formation of allylbenzenes. Below, we outline three plausible, detailed protocols.

Grignard Reaction Approach

The Grignard reaction offers a classic and reliable method for the formation of carbon-carbon bonds.[5] In this proposed synthesis, a Grignard reagent is prepared from a suitable halogenated benzene derivative and subsequently reacted with an allyl halide.[6]

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether. A small crystal of iodine can be added to activate the magnesium.

-

Add a solution of 4-bromo-1-chloro-2-fluorobenzene in anhydrous diethyl ether dropwise to the magnesium suspension with stirring. The reaction is exothermic and should be controlled with an ice bath.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent, (4-chloro-3-fluorophenyl)magnesium bromide.

-

Reaction with Allyl Bromide: Cool the Grignard reagent to 0 °C. Add a solution of allyl bromide in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical to prevent the quenching of the highly reactive Grignard reagent. The dropwise addition of reagents helps to control the exothermic nature of the reactions. The ammonium chloride work-up is a standard and mild method for quenching Grignard reactions.

Diagram of Grignard Reaction Workflow:

Sources

A Technical Guide to 3-(4-Chloro-3-fluorophenyl)-1-propene for Advanced Research and Development

This guide provides an in-depth technical overview of 3-(4-Chloro-3-fluorophenyl)-1-propene, a key building block for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. This document will delve into the chemical properties, synthesis, quality control, commercial sourcing, and safe handling of this versatile compound.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The unique electronic properties of the C-F bond can significantly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This compound is a valuable synthon that incorporates both chloro and fluoro substituents on a phenyl ring, attached to a reactive propene moiety. This combination of features makes it an attractive starting material for the synthesis of a wide range of complex molecules with potential biological activity. A patent for a cancer therapeutic, for instance, includes the 4-chloro-3-fluorophenyl group, highlighting its relevance in the development of novel pharmaceuticals.[1]

Commercial Sourcing and Supplier Qualification

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. Several chemical suppliers offer this compound, and a careful evaluation of these suppliers is crucial for the integrity of any research program.

Identifying Commercial Suppliers

A survey of the chemical supplier landscape indicates that this compound (CAS No. 842124-20-3) is available from a number of reputable sources. Key suppliers include:

-

BOC Sciences : A global supplier of a wide range of chemicals for the pharmaceutical and biotech industries.[][][]

-

Oakwood Products, Inc. : A US-based manufacturer specializing in fluorine and sulfur compounds.[5][6][7][8]

-

Atomax Chemicals Co., Ltd. : A supplier of a diverse array of chemical products.

Supplier Qualification Workflow

A systematic approach to qualifying a supplier is essential to ensure the quality and consistency of the supplied material. The following workflow is recommended:

Caption: Workflow for qualifying a commercial supplier.

Comparative Analysis of Leading Suppliers

| Supplier | Purity Specification | Available Quantities | Documentation Provided |

| BOC Sciences | Inquiry required | Bulk and custom synthesis available | Inquiry required |

| Oakwood Products, Inc. | Typically ≥97% (for similar products) | Gram to multi-gram scale | SDS, CoA available upon request |

| Atomax Chemicals Co., Ltd. | Inquiry required | Inquiry required | Inquiry required |

Technical Specifications and Quality Control

Ensuring the identity and purity of this compound is a critical step before its use in any synthetic procedure. A comprehensive analysis of the material should be conducted, and the results should be compared against the supplier's Certificate of Analysis (CoA).

Representative Certificate of Analysis

While a specific CoA for this compound was not publicly available, a typical CoA for a high-purity chemical intermediate would include the following information:

| Parameter | Specification | Method |

| Appearance | Colorless to light yellow liquid | Visual |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Purity | ≥ 98.0% | GC |

| Water Content | ≤ 0.1% | Karl Fischer |

| Residual Solvents | As per ICH guidelines | GC-HS |

Analytical Methodologies for Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for determining the purity of volatile compounds like this compound and for identifying any potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The expected signals in the ¹H NMR spectrum would include multiplets for the aromatic protons, a multiplet for the methine proton of the propene group, and a doublet for the terminal vinyl protons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule, such as the C=C stretching of the alkene and the C-Cl and C-F stretching of the halogenated aromatic ring.

Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved via a Grignard reaction, a fundamental C-C bond-forming reaction in organic chemistry.

Proposed Synthetic Pathway

The synthesis starts from the commercially available 4-chloro-3-fluorobenzaldehyde.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Grignard Reaction

-

To a stirred solution of allylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether, a solution of 4-chloro-3-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude secondary alcohol, 1-(4-chloro-3-fluorophenyl)but-3-en-1-ol.

Step 2: Dehydration

-

The crude alcohol from the previous step is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, for example, p-toluenesulfonic acid or sulfuric acid, is added to the solution.

-

The mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus.

-

The reaction is monitored by GC or TLC until the starting alcohol is no longer detectable.

-

Upon completion, the reaction mixture is cooled to room temperature, washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude product, this compound, is then purified by vacuum distillation or column chromatography on silica gel.

Applications in Research and Development

As a functionalized building block, this compound is a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The terminal alkene provides a handle for a variety of chemical transformations, including:

-

Hydroboration-oxidation to introduce a primary alcohol.

-

Epoxidation to form a reactive epoxide.

-

Heck or Suzuki coupling reactions to form more complex carbon skeletons.

-

Metathesis reactions for the construction of larger unsaturated systems.

The presence of both chloro and fluoro substituents on the aromatic ring allows for regioselective functionalization, further expanding its synthetic utility.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

-

Oakwood Products, Inc. 3-(3-Chloro-4-fluorophenyl)-1-propene. [Link]

- Google Patents. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)

-

Oakwood Chemical. 3-Chloro-4-fluorophenyl isocyanate. [Link]

-

MDPI. (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. [Link]

-

UL. CERTIFICATE. [Link]

- Google Patents.

-

Chem-Impex. 4-Chloro-3-fluorobenzaldehyde. [Link]

- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. US9115044B2 - Method for producing trans-1-chloro-3,3,3-trifluoropropene.

- Google Patents.

-

Neta Scientific. Oakwood Products Inc. [Link]

-

Oakwood Chemical. Oakwood Chemical. [Link]

-

Chem-Impex. Boc-(S-3-amino-3-(4-fluorophenyl)propionic acid. [Link]

-

PubChem. (E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. [Link]

- Google Patents. CN104016899A - Synthetic method for chlorfenapyr.

-

Oakwood Chemical. 4-Cyanophenylacetylene. [Link]

Sources

- 1. EP2210607B1 - N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide for the treatment of cancer - Google Patents [patents.google.com]

- 5. 3-(3-Chloro-4-fluorophenyl)-1-propene [oakwoodchemical.com]

- 6. 3-Chloro-4-fluorophenyl isocyanate | Oakwood Chemical [discoveroakwoodchemical.com]

- 7. netascientific.com [netascientific.com]

- 8. Oakwood Chemical [oakwoodchemical.com]

Methodological & Application

Application Note: Strategic Functionalization of 3-(4-Chloro-3-fluorophenyl)-1-propene

Introduction and Chemical Context

3-(4-Chloro-3-fluorophenyl)-1-propene (CAS: 119962-43-1), often referred to as Allyl-4-chloro-3-fluorobenzene, is a critical "privileged structure" in the synthesis of next-generation azole antifungals and agrochemicals. The molecule features a terminal alkene attached to an electron-deficient aromatic ring.

Mechanistic Insight: The Electronic Tug-of-War

The presence of the 3-Fluoro and 4-Chloro substituents exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring. While this deactivates the ring toward electrophilic aromatic substitution, the allyl group remains electronically distinct. However, the inductive pull slightly reduces the nucleophilicity of the terminal double bond compared to unsubstituted allylbenzene. Consequently, functionalization protocols must be tuned to account for this slight decrease in reactivity, often requiring higher catalyst loadings or longer reaction times than standard textbook examples.

This guide details three modular pathways to functionalize the double bond:

-

Epoxidation: Accessing the oxirane scaffold (key for triazole antifungals).

-

Hydroboration-Oxidation: Regioselective synthesis of primary alcohols.

-

Asymmetric Dihydroxylation: Enantioselective route to vicinal diols.[1]

Strategic Reaction Landscape

The following flowchart visualizes the divergent synthetic pathways available for this substrate.

Figure 1: Divergent functionalization pathways for the allyl-4-chloro-3-fluorobenzene scaffold.

Detailed Experimental Protocols

Module A: Epoxidation (Oxirane Synthesis)

Objective: Synthesis of 2-(4-chloro-3-fluorobenzyl)oxirane. Relevance: This is the most common transformation, serving as the electrophile for imidazole or triazole nucleophiles in antifungal synthesis.

Critical Mechanism Note: The reaction proceeds via the Prilezhaev mechanism. Because the substrate produces an acid byproduct (m-chlorobenzoic acid), and the resulting epoxide can be acid-sensitive (prone to ring-opening to the diol), a biphasic buffer system is strictly recommended.

Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve This compound (10.0 mmol, 1.70 g) in Dichloromethane (DCM, 50 mL).

-

Buffering: Add finely powdered NaHCO₃ (12.0 mmol, 1.0 g) directly to the organic phase. Why: This neutralizes m-chlorobenzoic acid in situ.

-

Oxidation: Cool the mixture to 0°C. Add m-CPBA (meta-chloroperoxybenzoic acid, 77% max, 12.0 mmol, 2.7 g) portion-wise over 15 minutes.

-

Tip: Do not add all at once to avoid an exotherm that could degrade the reagent.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 6–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). The alkene spot (high R_f) should disappear.

-

Workup (The "Trustworthiness" Step):

-

Quench with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to destroy excess peroxides (check with starch-iodide paper; it should stay white).

-

Wash with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid.

-

Wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

Module B: Hydroboration-Oxidation

Objective: Synthesis of 3-(4-chloro-3-fluorophenyl)propan-1-ol. Relevance: Access to primary alcohols via Anti-Markovnikov addition.[2]

Critical Mechanism Note: The steric bulk of the boron reagent dictates regioselectivity. While BH₃-THF is standard, using 9-BBN (9-Borabicyclo[3.3.1]nonane) significantly improves regioselectivity for the terminal position, avoiding the secondary alcohol byproduct.

Protocol

-

Inert Setup: Flame-dry a flask and cool under Argon. Add Substrate (5.0 mmol, 0.85 g) and anhydrous THF (10 mL).

-

Hydroboration: Add 9-BBN (0.5 M in THF, 6.0 mmol, 12 mL) dropwise at 0°C.

-

Digestion: Warm to RT and stir for 4 hours. Validation: The mixture should remain clear.

-

Oxidation:

-

Cool back to 0°C.

-

Add NaOH (3 M, 5 mL) dropwise.

-

Caution: Add H₂O₂ (30%, 5 mL) very slowly. This step is highly exothermic.

-

-

Workup: Stir for 1 hour at RT. Extract with Diethyl Ether. Wash with brine.[3]

-

Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

Module C: Sharpless Asymmetric Dihydroxylation

Objective: Synthesis of chiral (2R/S, 3)-3-(4-chloro-3-fluorophenyl)propane-1,2-diol. Relevance: Enantiopure building blocks.

Critical Mechanism Note: The osmium-catalyzed process is accelerated by sulfonamides in terminal alkenes. The use of AD-mix-α or AD-mix-β determines the stereochemistry (Phthalazine ligands control the facial attack).

Protocol

-

Solvent Prep: Prepare a mixture of t-Butanol and Water (1:1, 20 mL total).

-

Catalyst Dissolution: Add AD-mix-β (1.4 g per mmol of substrate = 7.0 g for 5 mmol scale) to the solvent.

-

Additive: Add Methanesulfonamide (1.0 equiv, 95 mg/mmol). Why: Accelerates hydrolysis of the osmate ester intermediate in terminal alkenes.

-

Reaction: Cool to 0°C. Add Substrate (5.0 mmol, 0.85 g). Stir vigorously at 0°C for 12–24 hours.

-

Quench: Add Na₂SO₃ (Sodium sulfite, 7.5 g) and stir at RT for 45 minutes. The mixture should separate into two clear phases.

-

Extraction: Extract with EtOAc. No acidic wash (diols are acid-stable, but acid is unnecessary).

Data Summary & Comparison

| Parameter | Epoxidation (Module A) | Hydroboration (Module B)[4] | Dihydroxylation (Module C) |

| Primary Reagent | m-CPBA | 9-BBN / H₂O₂ | AD-mix-α/β (OsO₄) |

| Key Intermediate | Oxirane (Epoxide) | Organoborane | Osmate Ester |

| Regioselectivity | N/A (Retains skeleton) | >98% Terminal Alcohol | 1,2-Diol |

| Stereocontrol | Racemic (unless Shi used) | Syn-addition | >90% ee (Ligand controlled) |

| Limiting Factor | Acid sensitivity of product | Moisture sensitivity of reagent | Reaction rate (slow at 0°C) |

| Typical Yield | 85-92% | 78-85% | 88-95% |

References

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[5] (Foundational text for alkene oxidation mechanisms).

-

Sharpless, K. B., et al. (1992).[6] "The Osmium-Catalyzed Asymmetric Dihydroxylation: A New Ligand Class and a Process Improvement." Journal of Organic Chemistry, 57(10), 2768–2771. (Primary source for AD-mix protocols).

-

Brown, H. C., & Zweifel, G. (1961). "Hydroboration.[4][7] IX. The Hydroboration of Cyclic and Acyclic Olefins." Journal of the American Chemical Society, 83(12), 2544–2551. (Definitive guide on hydroboration regioselectivity).

-

Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7140. (Relevant for cross-metathesis extensions of allyl benzenes).

-

Umicore PMC. "Metathesis Application Guide." (Industrial application of Grubbs catalysts for allyl benzene derivatives).

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin [mdpi.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

hydroboration-oxidation of 3-(4-Chloro-3-fluorophenyl)-1-propene procedure

Application Note: AN-SYN-2024-042 Subject: Regioselective Hydroboration-Oxidation of 3-(4-Chloro-3-fluorophenyl)-1-propene to 3-(4-Chloro-3-fluorophenyl)-1-propanol.

Executive Summary

This application note details the optimized protocol for the conversion of this compound (an allylbenzene derivative) to its corresponding primary alcohol, 3-(4-Chloro-3-fluorophenyl)-1-propanol. This transformation is a critical step in the synthesis of metabolically stable drug linkers and fluorinated pharmacophores.

The method utilizes Borane-Tetrahydrofuran (BH₃[1][2][3]·THF) complex to achieve high anti-Markovnikov regioselectivity, followed by oxidative cleavage of the carbon-boron bond using basic hydrogen peroxide.[4] The protocol emphasizes safety (handling pyrophoric boranes), reaction monitoring, and impurity profile management.

Scientific Background & Mechanism

Mechanistic Rationale

The transformation proceeds via a concerted syn-addition of the B-H bond across the alkene.[1] The regioselectivity is governed by steric factors, directing the boron atom to the less hindered terminal carbon.[4]

-

Substrate Analysis: The target alkene is terminal.[5] The electron-withdrawing halogens (Cl, F) on the aromatic ring are separated from the reaction center by a methylene spacer, minimizing electronic deactivation of the double bond.

-

Stereochemistry: The H and BH₂ moieties add to the same face of the double bond.[1][6]

-

Regiochemistry: Anti-Markovnikov addition yields the primary alkylborane, which retains its configuration during the oxidative migration step.

Pathway Diagram

The following diagram illustrates the transition state and the oxidative migration mechanism.

Figure 1: Mechanistic pathway showing the concerted addition of borane followed by oxidative migration.[4]

Experimental Protocol

Reagents & Stoichiometry

Note: Stoichiometry is calculated based on 10.0 mmol of starting alkene.

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 3-(4-Cl-3-F-phenyl)-1-propene | 170.61 | 1.0 | 1.71 g | Substrate |

| BH₃·THF (1.0 M in THF) | 85.94 | 0.5* | 5.0 mL | Hydroborating Agent |

| NaOH (3.0 M aq) | 40.00 | 3.0 | 10.0 mL | Base Catalyst |

| H₂O₂ (30% w/w aq) | 34.01 | 3.0 | ~3.4 mL | Oxidant |

| THF (Anhydrous) | 72.11 | N/A | 10-15 mL | Solvent |

*Theoretical stoichiometry requires only 0.33 eq of BH₃ per alkene. However, using 0.5–1.0 eq ensures rapid completion and accounts for moisture sensitivity in practical settings.

Step-by-Step Methodology

Phase A: Hydroboration (Inert Atmosphere Required)

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

-

Substrate Solubilization: Charge the RBF with This compound (1.71 g) and anhydrous THF (10 mL). Cool the solution to 0 °C using an ice/water bath.

-

Borane Addition: Using a syringe, add BH₃·THF (1.0 M) (5.0 mL) dropwise over 10 minutes. Caution: BH₃ is pyrophoric; ensure the needle tip is submerged or the stream flows down the glass wall.

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25 °C) for 1–2 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The alkene spot (high Rf) should disappear.

-

Phase B: Oxidation (Exothermic - Critical Safety Step) 5. Cooling: Return the reaction flask to the 0 °C ice bath. 6. Quench: Slowly add Water (2 mL) dropwise to destroy unreacted hydride. Expect gas evolution (H₂). 7. Base Addition: Add 3.0 M NaOH (10 mL) slowly. 8. Oxidant Addition: Add 30% H₂O₂ (3.4 mL) dropwise.

- Critical: Maintain internal temperature below 35 °C. The oxidation of organoboranes is highly exothermic.

- Completion: Allow the mixture to stir at room temperature for 1 hour.

Phase C: Workup & Isolation 10. Extraction: Dilute with diethyl ether (30 mL) and water (20 mL). Separate the layers. 11. Wash: Extract the aqueous layer once more with ether (20 mL). Combine organic layers and wash with Brine (saturated NaCl) and saturated Na₂SO₃ (to quench residual peroxides). 12. Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. 13. Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Workflow Diagram

Figure 2: Experimental workflow for the hydroboration-oxidation sequence.

Critical Process Parameters & Troubleshooting

| Parameter | Observation | Corrective Action |

| Moisture Control | White precipitate upon adding BH₃ | System not anhydrous. Restart with dried glassware and fresh THF. |

| Incomplete Conversion | Alkene persists after 2h | Add 0.2 eq additional BH₃·THF. Sterics may be slowing the reaction (unlikely for terminal alkenes).[2] |

| Exotherm Control | Rapid boiling during H₂O₂ addition | Stop addition immediately. Cool flask. Resume addition very slowly. |

| Emulsion | Layers do not separate during workup | Add solid NaCl to saturate the aqueous phase or a small amount of MeOH. |

Safety & Handling (E-E-A-T)

-

BH₃·THF: Pyrophoric and moisture-sensitive. Handle only under inert gas (Nitrogen/Argon). Use dry syringes and needles.

-

Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Causes severe skin burns. Incompatible with acetone (forms explosive acetone peroxide).

-

Waste Disposal: The aqueous waste contains borates and residual peroxides. Quench peroxides with sodium sulfite before disposal. Do not mix peroxide waste with organic solvents.

Analytical Validation

Expected Product: 3-(4-Chloro-3-fluorophenyl)-1-propanol.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.0 - 7.3 ppm: Multiplet (3H, Aromatic protons).

-

δ 3.65 ppm: Triplet (2H, -CH ₂-OH). Diagnostic signal for primary alcohol.

-

δ 2.65 ppm: Triplet (2H, Ar-CH ₂-).

-

δ 1.85 ppm: Quintet (2H, -CH₂-CH ₂-CH₂-).

-

-

Mass Spectrometry: Look for [M+H]⁺ or [M-H₂O]⁺ peaks corresponding to the molecular weight (approx 188.6 g/mol ).

References

-

Brown, H. C., & Subba Rao, B. C. (1956). A new powerful reducing agent—Sodium borohydride in the presence of aluminum chloride and other polyvalent metal halides. Journal of the American Chemical Society, 78(11), 2582-2588. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Electrophilic addition to alkenes). Link

-

Zweifel, G., & Brown, H. C. (1963). Hydroboration of Alkenes. Organic Reactions, 13, 1-54. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Borane-tetrahydrofuran complex solution. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. orgosolver.com [orgosolver.com]

- 5. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Scale-Up Synthesis of 3-(4-Chloro-3-fluorophenyl)-1-propene

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(4-Chloro-3-fluorophenyl)-1-propene (CAS 842124-20-3), a critical intermediate in the development of next-generation azole antifungals and agrochemicals. The methodology utilizes a Copper(I)-catalyzed Grignard cross-coupling strategy, selected for its superior cost-efficiency and regioselectivity compared to Palladium-catalyzed alternatives. This guide addresses specific scale-up challenges, including exotherm management during Grignard formation, suppression of Wurtz homocoupling, and handling of lachrymatory allyl halides in a pilot-plant environment.

Introduction & Route Selection

The target molecule, this compound, features a terminal alkene attached to a poly-halogenated benzene ring. The primary synthetic challenge is installing the allyl group selectively without disturbing the sensitive chloro- and fluoro- substituents.

Route Comparison

| Route Option | Methodology | Scale-Up Viability | Verdict |

| A. Heck Coupling | Pd-catalyzed reaction of aryl halide + propene | Low .[1] Issues with isomerisation to internal alkenes (styrenes) and high Pd costs. | Rejected |

| B. Stille/Suzuki | Pd-catalyzed coupling with allyl-tin/boron | Medium . High toxicity (Sn) or reagent cost (Boronates). Good functional group tolerance but poor atom economy. | Rejected |

| C. Grignard (Classical) | Uncatalyzed Aryl-MgBr + Allyl Bromide | Medium . Prone to Wurtz homocoupling (biaryl formation) and slow kinetics. | Risky |

| D. Grignard (Cu-Cat) | Cu(I)-catalyzed Aryl-MgBr + Allyl Bromide | High . Copper salts (e.g., CuI, Li₂CuCl₄) accelerate the reaction, suppress homocoupling, and lower reaction temperatures. | Selected |

Selected Pathway: Copper-Catalyzed Kumada-Type Coupling

The chosen route leverages the high reactivity of the C-Br bond in 1-Bromo-4-chloro-3-fluorobenzene to selectively form the Grignard reagent, leaving the C-Cl and C-F bonds intact. Subsequent coupling with allyl bromide is catalyzed by Copper(I) Iodide (CuI).

Reaction Scheme:

Figure 1: Reaction scheme illustrating the selective Grignard formation and copper-catalyzed allylation.

Safety Assessment (Critical)

-

Allyl Bromide: Potent lachrymator and alkylating agent. Must be handled in a closed system with a caustic scrubber.

-

Grignard Formation: Significant induction period followed by rapid exotherm. Never add the entire halide charge at once. Use a "start-up" charge (5-10%) to confirm initiation.

-

HF Potential: While the C-F bond is stable under these conditions, thermal runaway could trigger decomposition. Ensure quench tanks are available.

Detailed Protocol (Scale: 1 kg Batch)

Equipment Requirements

-

Reactor: 20 L Glass-Lined Reactor (GLR) with jacketed cooling/heating.

-

Condenser: High-efficiency reflux condenser (glycol cooled to -10°C) to retain THF and Allyl Bromide.

-

Dosing: Precision metering pumps for aryl bromide and allyl bromide addition.

-

Atmosphere: Nitrogen or Argon line with bubbler.

Reagents & Stoichiometry

| Reagent | MW | Equiv. | Mass/Vol | Role |

| 1-Bromo-4-chloro-3-fluorobenzene | 209.44 | 1.0 | 1000 g | Limiting Reagent |

| Magnesium Turnings | 24.31 | 1.1 | 128 g | Grignard Base |

| Allyl Bromide | 120.98 | 1.2 | 693 g | Electrophile |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 45 g | Catalyst |

| THF (Anhydrous) | 72.11 | - | 5 L | Solvent |

| Iodine (Crystal) | 253.8 | cat. | ~1 g | Initiator |

Step-by-Step Procedure

Phase 1: Grignard Reagent Preparation

-

System Prep: Inert the reactor with N₂. Charge Magnesium turnings (128 g) and 10% of the total THF (500 mL).

-

Activation: Add Iodine crystals (1 g). Stir until the iodine color fades (formation of MgI₂).

-

Initiation: Add 50 g (~5%) of 1-Bromo-4-chloro-3-fluorobenzene solution in THF. Heat jacket to 40°C.

-

Checkpoint: Look for exotherm (temp spike) and turbidity. If no initiation occurs after 30 mins, add DIBAL-H (1 mL of 1M solution) as a scavenger.

-

-

Feeding: Once initiated, maintain internal temperature at 45-50°C. Feed the remaining Aryl Bromide dissolved in THF (3.5 L) over 2–3 hours.

-

Digestion: After addition, stir at 50°C for 1 hour. Cool to 0–5°C.[2]

Phase 2: Copper-Catalyzed Allylation

-

Catalyst Addition: To the cooled Grignard solution (0°C), add CuI (45 g). Note: The solution will darken.

-

Allyl Bromide Addition: Dilute Allyl Bromide (693 g) in THF (1 L). Add dropwise to the reactor, maintaining internal temperature < 15°C .

-

Caution: This step is highly exothermic. Control rate based on cooling capacity.

-

-

Completion: Allow to warm to Room Temperature (20–25°C) and stir for 4 hours.

-

IPC (In-Process Control): Analyze by GC. Target < 2% unreacted Aryl Bromide.[3]

Phase 3: Work-up & Purification

-

Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (3 L). Hydrogen evolution may occur if excess Mg is present.

-

Extraction: Separate phases. Extract aqueous layer with MTBE (2 x 1 L).

-

Washing: Wash combined organics with Brine (2 L) and Water (2 L).

-

Concentration: Strip solvent under reduced pressure (keep bath < 40°C to avoid polymerizing the product).

-

Distillation: Perform vacuum distillation.

-

Boiling Point: Expect ~90–95°C at 2 mmHg (estimated).

-

Yield Target: 80–85% (approx. 680–720 g).

-

Process Flow Diagram

Figure 2: Unit operation flow for the batch synthesis process.

Analytical Specifications

| Parameter | Method | Specification |

| Appearance | Visual | Clear, colorless to pale yellow liquid |

| Assay | GC-FID | > 98.0% |

| Impurity A (Biaryl) | GC-MS | < 0.5% (Result of homocoupling) |

| Impurity B (Des-bromo) | GC-MS | < 0.5% (Result of wet solvent/quenching) |

| Water Content | Karl Fischer | < 0.1% |

Troubleshooting Guide

-

Problem: Reaction stalls after Grignard formation.

-

Problem: High levels of biaryl impurity (4,4'-dichloro-3,3'-difluorobiphenyl).

-

Problem: Low Yield.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 842124-20-3).Link

-

Kalkan, M., et al. (2017).[5] "Revisiting Allylic Coupling of Grignard Reagents: Nano Copper Catalyzed One-Pot γ-Selective Aryl-Allyl Coupling." Journal of the Turkish Chemical Society, Section A: Chemistry. Link

-

Knochel, P., et al. (2010). "Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents." Synthesis. (Methodology for handling fluorinated aryl Grignards). Link

- Organic Process Research & Development. General guidelines for scale-up of Grignard reactions and exotherm control.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Troubleshooting & Optimization

common side reactions in the synthesis of 3-(4-Chloro-3-fluorophenyl)-1-propene

Welcome to the technical support center for the synthesis of 3-(4-Chloro-3-fluorophenyl)-1-propene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to Synthetic Strategies

The synthesis of this compound typically involves the formation of a carbon-carbon bond between a 4-chloro-3-fluorophenyl group and an allyl moiety. The most common approaches are cross-coupling reactions, such as Grignard, Suzuki, or Heck reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and scalability. This guide will address the potential pitfalls associated with these primary synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your synthesis in a question-and-answer format, providing explanations and actionable solutions.

Grignard Reaction Route

In this approach, an aryl Grignard reagent, 4-chloro-3-fluorophenylmagnesium halide, is reacted with an allyl halide (e.g., allyl bromide).

Q1: My reaction yield is significantly lower than expected, and I've isolated 1,5-hexadiene as a major byproduct. What is happening?

A1: This is a classic side reaction in Grignard syntheses involving allyl halides, known as a Wurtz-type coupling.[1][2] The allylmagnesium bromide, once formed, can react with the remaining allyl bromide in the solution. This is particularly problematic if the addition of allyl bromide is too fast or if there are localized areas of high concentration.

Causality Explained: Allyl Grignard reagents are highly reactive.[3][4] The Wurtz coupling occurs because the nucleophilic carbon of one allylmagnesium halide molecule attacks the electrophilic carbon of another allyl bromide molecule.

Troubleshooting Protocol:

-

Slow Addition: Add the allyl bromide solution dropwise to the magnesium turnings in ether at a rate that maintains a gentle reflux. This ensures that the allyl bromide reacts with the magnesium to form the Grignard reagent before it has a chance to react with already-formed allylmagnesium bromide.[1]

-

Dilution: Use a sufficient volume of a suitable solvent, like diethyl ether or THF, to keep the concentration of the Grignard reagent low.

-

Temperature Control: Maintain the reaction temperature below the boiling point of the ether to minimize the rate of the coupling side reaction.[1]

Q2: I'm observing the formation of a biaryl byproduct, 4,4'-dichloro-3,3'-difluorobiphenyl. How can I prevent this?

A2: The formation of a biaryl impurity suggests a homocoupling of the Grignard reagent. This can be promoted by certain impurities or reaction conditions.

Causality Explained: Traces of transition metals (e.g., from the magnesium turnings or glassware) can catalyze the homocoupling of the Grignard reagent. Additionally, exposure to oxygen can initiate radical reactions that lead to dimerization.

Troubleshooting Protocol:

-

High-Quality Magnesium: Use high-purity magnesium turnings.

-

Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., dry argon or nitrogen) to prevent oxidation.[5]

-

Freshly Prepared Reagent: Use the Grignard reagent immediately after its preparation.

Suzuki Coupling Route

This route typically involves the palladium-catalyzed cross-coupling of a 4-chloro-3-fluorophenyl boronic acid or ester with an allyl halide or acetate.[6][7]

Q3: My Suzuki coupling reaction is sluggish, and I'm getting a significant amount of deboronated starting material (1-chloro-2-fluorobenzene). What could be the cause?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction in Suzuki couplings, especially with electron-deficient aryl boronic acids.[8]

Causality Explained: This side reaction is often base-mediated and can be exacerbated by the presence of water and elevated temperatures. The boronic acid group is cleaved from the aromatic ring before the desired cross-coupling can occur.

Troubleshooting Protocol:

-

Choice of Base: Use a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of stronger bases like sodium hydroxide.

-

Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive amounts can promote protodeboronation. Use anhydrous solvents and reagents.

-

Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.

Q4: I've isolated an isomeric byproduct, 1-(4-chloro-3-fluorophenyl)-1-propene. How did this form?

A4: The formation of the conjugated isomer is likely due to isomerization of the desired product under the reaction conditions.[9][10]

Causality Explained: The palladium catalyst, particularly if it forms a palladium-hydride species, can catalyze the migration of the double bond from the terminal position to the more thermodynamically stable internal position.[11] This is more likely to occur with prolonged reaction times or at higher temperatures.

Troubleshooting Protocol:

-

Reaction Monitoring: Carefully monitor the reaction progress using TLC or GC-MS and stop the reaction as soon as the starting material is consumed.

-

Lower Temperature: If possible, lower the reaction temperature.

-

Ligand Choice: The choice of phosphine ligand can influence the rate of isomerization. Experiment with different ligands to find one that promotes the desired coupling while minimizing isomerization.

Heck Reaction Route

The Heck reaction would involve the palladium-catalyzed reaction of 1-bromo-4-chloro-2-fluorobenzene with propene.[12][13]

Q5: My Heck reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A5: The regioselectivity of the Heck reaction (i.e., whether the aryl group adds to the C1 or C2 of the propene) is influenced by both electronic and steric factors of the catalyst and substrate.

Causality Explained: For neutral palladium complexes, the regioselectivity is primarily governed by sterics, leading to the addition of the aryl group to the less substituted carbon of the alkene.[13] However, with cationic palladium complexes, electronic factors can play a larger role.[13]

Troubleshooting Protocol:

-

Ligand Modification: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Bulky ligands often favor addition to the terminal carbon.

-

Reaction Conditions: The choice of solvent and additives can also affect the outcome. For instance, the use of silver salts can sometimes improve selectivity.[14]

Q6: I'm observing the formation of a stilbene-type byproduct, (E)-1,2-bis(4-chloro-3-fluorophenyl)ethene. What is the source of this impurity?

A6: This byproduct arises from a secondary Heck reaction where the initial product, this compound, reacts with another molecule of the aryl halide.[12]

Causality Explained: If the concentration of the aryl halide is high and the reaction is allowed to proceed for an extended period after the initial product has formed, a second Heck coupling can occur.

Troubleshooting Protocol:

-

Control Stoichiometry: Use a slight excess of propene relative to the aryl halide.

-

Monitor Reaction Progress: Stop the reaction once the aryl halide has been consumed to prevent the secondary reaction from becoming significant.